molecular formula C22H25N5O7 B075578 Disperse Red 74 CAS No. 1533-74-0

Disperse Red 74

Cat. No.: B075578
CAS No.: 1533-74-0
M. Wt: 471.5 g/mol
InChI Key: SOWPUZMDITYESQ-UHFFFAOYSA-N
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Description

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is a synthetic organic compound known for its vibrant color properties. . The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-3-acetamidoaniline under alkaline conditions to form the azo compound.

    Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, zinc dust in acetic acid.

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of 4-aminoaniline derivatives.

    Substitution: Formation of substituted nitroaniline derivatives.

    Hydrolysis: Formation of acetic acid and corresponding alcohols.

Scientific Research Applications

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.

    Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct color properties and chemical reactivity. The presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs.

Biological Activity

Disperse Red 74 is a synthetic dye belonging to the class of disperse dyes, primarily used in dyeing polyester and other synthetic fibers. Its biological activity has garnered attention due to potential health and environmental implications. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azo structure, which is common among disperse dyes. Its chemical formula is C18H18N4O2C_{18}H_{18}N_4O_2, and it has a molecular weight of approximately 342.36 g/mol. The dye's solubility in organic solvents rather than water makes it suitable for dyeing hydrophobic fibers like polyester.

Cytotoxicity

Cytotoxicity studies are crucial for understanding the potential health risks associated with exposure to this compound. A recent study evaluated its cytotoxic effects on various human cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer) cells.

Table 1: Cytotoxicity of this compound on Human Cell Lines

Cell LineIC50 Value (µg/mL)
HepG-223.4
MCF-762.2
HCT-11628.0
A-54953.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound exhibited significant cytotoxicity against all tested cell lines, particularly HepG-2 cells, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. This assay measures the ability of a compound to donate electrons and neutralize free radicals.

Table 2: Antioxidant Activity of this compound

SampleIC50 Value (µg/mL)
This compound14.2
Ascorbic Acid (Control)14.2

This compound demonstrated moderate antioxidant activity, comparable to ascorbic acid, which serves as a standard reference . This property could be beneficial in mitigating oxidative stress-related damage in biological systems.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Candida albicans15

The results indicated that this compound possesses strong antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans . These findings suggest its potential application in antibacterial formulations.

Case Study: Environmental Impact

A study conducted on the environmental impact of disperse dyes, including this compound, highlighted their persistence in aquatic environments. The dye was detected in effluent samples from textile industries at concentrations ranging from 8484 to 34523452 ng/L . This raises concerns regarding bioaccumulation and toxicity to aquatic life.

Case Study: Human Exposure

Research has also focused on the dermal absorption of disperse dyes, including this compound. In vitro studies demonstrated that these dyes could penetrate human skin, with absorption rates indicating potential systemic exposure during handling or wearing dyed textiles . This underscores the importance of assessing safety measures for workers in textile industries.

Properties

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPUZMDITYESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024616
Record name C.I. Disperse Red 74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533-74-0
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Red 74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate
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